
2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including N-alkylation, coupling reactions, and reductive methylation. For instance, the synthesis of a complex imidazole derivative is described, starting from a hydrochloride salt and proceeding through a series of reactions including treatment with ammonium acetate and coupling with carboxylic acid derivatives . Another synthesis involves the catalytic reductive methylation of cyclohexylamines to produce N-methyl and N,N-dimethyl derivatives, which are characterized by NMR spectroscopy . These methods could potentially be adapted for the synthesis of 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine by substituting the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine can be characterized using spectroscopic techniques such as NMR. For example, the magnetic nonequivalence of methyl groups in the trans-N,N-dimethyl derivative of a cyclohexylamine compound was observed under acidic conditions, indicating the suppression of nitrogen atom inversion . This type of analysis is crucial for understanding the stereochemistry and electronic environment of the molecule, which can influence its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include N-alkylation, coupling reactions, and reductive methylation. These reactions are carefully chosen to introduce specific functional groups and to build the desired molecular framework. For example, the coupling reaction of a fluorinated acetophenone with dimethylaniline under catalysis is used to synthesize a novel fluorinated aromatic diamine, which is a key intermediate for further reactions . Similarly, the synthesis of thio-substituted phenylethylamines involves a sequence of reactions including conversion to thioether derivatives, Vilsmeier-formylation, and reduction . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis and modification of 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine can be inferred from the properties of the compounds described in the papers. For instance, fluorinated polyimides derived from a fluorinated aromatic diamine exhibit good solubility in various organic solvents, high thermal stability, and excellent mechanical properties . These properties are important for the practical application of such materials. In the context of pharmacological compounds, properties such as solubility, stability, and the presence of specific functional groups are critical for determining their bioavailability and interaction with biological targets.
Aplicaciones Científicas De Investigación
PET Ligand for 5-HT₇ Receptor Imaging
2-(2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)-N,N-dimethylethanamine, a structural analog of 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine, has been identified as a potent ligand for serotonin 7 (5-HT(7)) receptors. A study on [(11)C]2-(2',6'-dimethoxy-[1,1'-biphenyl]-3-yl)-N,N-dimethylethanamine ([(11)C]Cimbi-806) found high brain uptake in thalamic and striatal regions, indicating potential for positron emission tomography (PET) imaging of brain 5-HT(7) receptors (Herth et al., 2012).
Chiral Palladacycle Development
A related compound, 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, was synthesized and used to create a novel chiral palladacycle. This palladacycle was applied in asymmetric hydrophosphination reactions, demonstrating potential applications in stereo-specific chemical synthesis (Yap et al., 2014).
Organic Light-Emitting Devices
Novel 2,4-difluorophenyl-functionalized arylamine derivatives have been synthesized for use in organic light-emitting devices (OLEDs). These derivatives, related to 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine, showed promising results in enhancing device efficiency and luminance (Li et al., 2012).
Serotonin Receptor Modulators
Marine-inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines, which share a structural similarity with 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine, have shown potential as modulators of serotonin receptors. These compounds exhibited significant antidepressant-like action and potent sedative activity, indicating their potential in drug development (Ibrahim et al., 2017).
Propiedades
IUPAC Name |
2-(3,4-difluorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-13(2)5-6-14-8-3-4-9(11)10(12)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMIXUUFZKZBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232882 | |
| Record name | Ethanamine, 2-(3,4-difluorophenoxy)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine | |
CAS RN |
1708924-47-3 | |
| Record name | Ethanamine, 2-(3,4-difluorophenoxy)-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708924-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2-(3,4-difluorophenoxy)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-({5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl}methyl)-N~1~,N~2~-dimethylethane-1,2-diamine](/img/structure/B3028135.png)
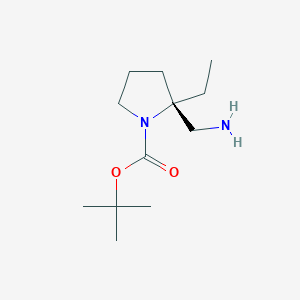
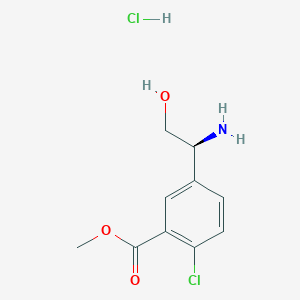
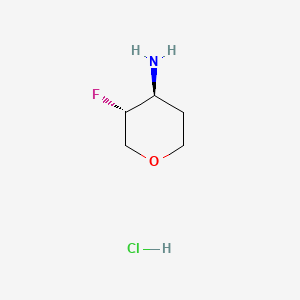
![8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B3028141.png)
![5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3028143.png)
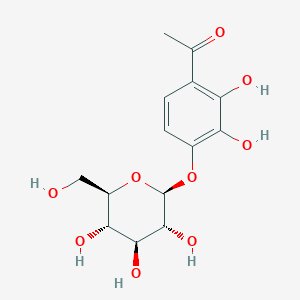
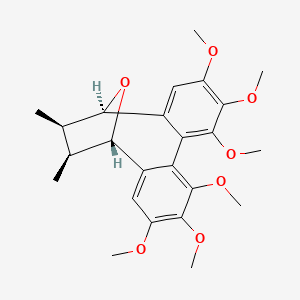
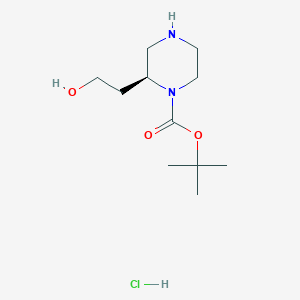

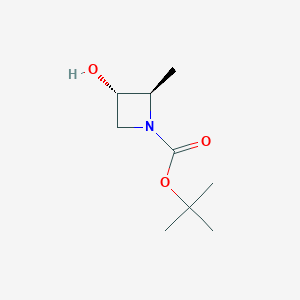
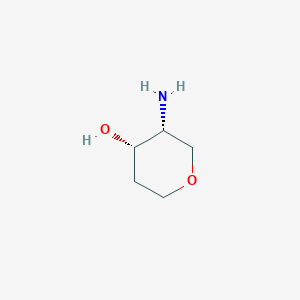
![3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028157.png)
